Methyl 3-(3-phenoxyphenyl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl 3-(3-phenoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKUSCCWJPPDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707131 | |
| Record name | Methyl 3-(3-phenoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87087-33-0 | |
| Record name | Methyl 3-(3-phenoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation Followed by Esterification
Synthesis of 3-(3-Phenoxyphenyl)prop-2-enoic Acid
The Knoevenagel condensation is a classical method for forming α,β-unsaturated carbonyl compounds. For Methyl 3-(3-phenoxyphenyl)prop-2-enoate, this reaction begins with 3-phenoxybenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The aldehyde undergoes nucleophilic attack by the active methylene group of malonic acid, followed by dehydration to yield 3-(3-phenoxyphenyl)prop-2-enoic acid (Figure 1A). This intermediate is typically isolated as a crystalline solid and purified via recrystallization or column chromatography.
Reaction Conditions :
Esterification with Methanol
The carboxylic acid intermediate is subsequently esterified with methanol. Two approaches are commonly employed:
Acid-Catalyzed Fischer Esterification
Using concentrated sulfuric acid as a catalyst, the acid reacts with excess methanol under reflux. This method is cost-effective but may require prolonged reaction times (12–24 hours) and yields 60–75% of the ester.
Steglich Esterification
For acid-sensitive substrates, the Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This room-temperature reaction achieves higher yields (80–90%) and avoids side reactions.
Example Procedure :
- Dissolve 3-(3-phenoxyphenyl)prop-2-enoic acid (5.0 g, 19.6 mmol) in dry dichloromethane (50 mL).
- Add DCC (4.45 g, 21.6 mmol) and DMAP (0.24 g, 2.0 mmol).
- Stir at room temperature for 2 hours.
- Filter precipitated urea, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction offers a stereoselective route to α,β-unsaturated esters. A phosphonate ester derived from methyl acrylate reacts with 3-phenoxybenzaldehyde under basic conditions to form the target compound with high E -selectivity (Figure 1B).
Key Steps :
- Preparation of Phosphonate Ester :
Methyl (diethylphosphono)acetate is synthesized by reacting diethyl phosphite with methyl bromoacetate. - Alkene Formation :
The phosphonate ester and aldehyde are combined in the presence of a base such as sodium hydride or potassium tert-butoxide.
Optimized Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: NaH (2.2 equiv)
- Temperature: 0°C to room temperature
- Yield: 85–92%
Advantages :
- High stereocontrol (E :Z > 95:5).
- Shorter reaction times (1–2 hours).
Heck Coupling Approach
The Heck reaction enables the coupling of aryl halides with alkenes. For this compound, 3-phenoxyphenyl iodide is reacted with methyl acrylate using a palladium catalyst (Figure 1C).
Catalytic System :
- Palladium source: Pd(OAc)₂ (5 mol%)
- Ligand: PPh₃ (10 mol%)
- Base: Et₃N
- Solvent: DMF or acetonitrile
- Temperature: 80–100°C
- Yield: 65–78%
Challenges :
- Requires anhydrous conditions.
- Limited to aryl iodides or activated bromides.
Direct Esterification of Preformed Acid
Commercial availability of 3-(3-phenoxyphenyl)prop-2-enoic acid (CAS 77124-20-0) allows direct esterification. Vendors such as Arctom Scientific offer the acid at >95% purity, enabling laboratories to bypass the condensation step.
Industrial-Scale Process :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Cost | Scalability |
|---|---|---|---|---|
| Knoevenagel + Esterification | 70–85 | Moderate (E ) | Low | High |
| HWE Reaction | 85–92 | High (E ) | Moderate | Moderate |
| Heck Coupling | 65–78 | Low | High | Low |
| Direct Esterification | 90–95 | N/A | Variable | High |
Key Considerations :
- Academic Labs : Prefer HWE for stereocontrol or Knoevenagel for simplicity.
- Industry : Direct esterification of preformed acid reduces synthesis steps.
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-phenoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Scientific Research Applications of (3-Phenoxyphenyl)methyl prop-2-enoate
(3-Phenoxyphenyl)methyl prop-2-enoate, also known as (3-Phenoxyphenyl)methacrylate, is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol. This compound has applications in chemistry, biology, and medicine because of its structure and properties. The compound features an acrylate group that facilitates polymerization, making it useful in creating advanced materials.
Preparation Methods
(3-Phenoxyphenyl)methyl prop-2-enoate is synthesized through the esterification of (3-Phenoxyphenyl)methanol with methacrylic acid. This reaction uses an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is heated under reflux conditions to promote esterification. Industrial production involves large-scale reactors with controlled temperature, pressure, and reaction time to ensure high yield and purity, often using continuous flow reactors and automated systems.
Chemical Reactions
(3-Phenoxyphenyl)methyl prop-2-enoate can undergo several chemical reactions:
- Polymerization: The acrylate group allows the compound to form long-chain polymers and copolymers. Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to start the polymerization.
- Substitution Reactions: The phenoxy group can undergo electrophilic aromatic substitution reactions using reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.
Applications in Drug Delivery
Research suggests that (3-Phenoxyphenyl)methyl prop-2-enoate is biocompatible and can be used in drug delivery systems. Its ability to form stable polymers allows for controlled release of therapeutic agents, improving efficacy and reducing side effects.
Case Studies
- Polymer-Based Drug Delivery Systems: Polymers derived from this compound have demonstrated improved drug loading capacities and controlled release profiles compared to traditional polymer systems. This is due to the unique chemical properties of the phenoxy group.
- Medical Coatings: The compound is used in medical adhesives and coatings that require strong bonding and resistance to environmental factors. The stability of the polymers enhances the longevity and effectiveness of medical devices.
Mechanism of Action
The mechanism of action of Methyl 3-(3-phenoxyphenyl)prop-2-enoate involves its ability to undergo polymerization and form long-chain polymers. The acrylate group promotes the polymerization process, while the phenoxy group enhances the rigidity, thermal stability, and chemical resistance of the resulting polymers. The compound interacts with various molecular targets and pathways, contributing to its effectiveness in different applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase polarity and reduce volatility compared to electron-donating groups (e.g., methyl in ).
- Hydrogen Bonding : Methyl p-coumarate’s hydroxyl group enables stronger intermolecular interactions (e.g., hydrogen bonding ), enhancing crystallinity .
Pyrethroid Derivatives with Phenoxyphenyl Moieties
Pyrethroids like cypermethrin (Table 4-2 in ) share the 3-phenoxyphenyl group but incorporate additional functional groups:
- Cyano group: Enhances insecticidal activity by binding to sodium channels in insects .
- Cyclopropane ring : Stabilizes the molecule’s conformation, critical for bioactivity .
Physicochemical Properties
- Solubility: Methyl 3-(3-phenoxyphenyl)prop-2-enoate’s liquid state contrasts with solid analogues (e.g., ), implying better compatibility in liquid formulations.
- Stability : The conjugated double bond may confer UV sensitivity, necessitating stabilization for outdoor applications.
Q & A
Basic: What synthetic methodologies are recommended for Methyl 3-(3-phenoxyphenyl)prop-2-enoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves esterification or coupling reactions. A common approach is the condensation of 3-phenoxyphenylprop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For optimization:
- Catalyst selection : Use anhydrous conditions to prevent hydrolysis .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- NMR : ¹H/¹³C NMR identifies the α,β-unsaturated ester (δ ~6.3–7.8 ppm for aromatic protons; δ ~167–170 ppm for carbonyl) .
- IR : Strong absorption at ~1700–1725 cm⁻¹ confirms the ester carbonyl group .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (254.28 g/mol) and fragmentation patterns .
- X-ray Crystallography : For absolute conformation, single-crystal diffraction (using SHELX for refinement) resolves bond angles/packing .
Advanced: How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?
Answer:
X-ray studies reveal intermolecular hydrogen bonds (e.g., C=O···H–O or π-π stacking) that stabilize crystal lattices. Key steps:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bond motifs (e.g., R₂²(8) rings) .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement and disorder .
- SHELXL Refinement : Apply restraints for anisotropic displacement parameters in twinned crystals .
Advanced: What computational strategies predict the tautomeric behavior and electronic properties of α,β-unsaturated esters like this compound?
Answer:
- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) to compare enol-keto tautomer stability .
- Molecular Docking : Simulate interactions with biological targets (e.g., NF-κB) using AutoDock Vina .
- UV-Vis Simulations : Time-dependent DFT predicts λmax for comparison with experimental spectra .
Advanced: How can researchers resolve contradictions in biological activity data across assay systems?
Answer:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., THP-1 vs. PBMCs) to assess specificity .
- Control Experiments : Use siRNA knockdown or inhibitor co-treatment to validate target engagement .
- Metabolic Stability Assays : Incubate with liver microsomes to rule out rapid degradation .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How does the steric and electronic environment of the 3-phenoxyphenyl group affect reactivity in downstream modifications?
Answer:
- Steric Effects : Ortho-substituents on the phenoxy ring hinder nucleophilic attack at the ester carbonyl .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity of the α,β-unsaturated system, facilitating Michael additions .
- Kinetic Studies : Monitor reaction rates via HPLC to quantify substituent impact .
Advanced: What role does this compound play in designing pyrethroid analogs, and how are structural variations validated?
Answer:
- Scaffold Modification : Replace the phenoxy group with fluorinated or cyano substituents (e.g., cypermethrin derivatives) to enhance insecticidal activity .
- Bioassay Validation : Test toxicity in Drosophila melanogaster or Aedes aegypti larvae to compare efficacy .
- SAR Analysis : Correlate logP values with membrane permeability using shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
